Product packaging for Tert-butyl 4-aminoazepane-1-carboxylate(Cat. No.:CAS No. 196613-57-7)

Tert-butyl 4-aminoazepane-1-carboxylate

Cat. No.: B171852
CAS No.: 196613-57-7
M. Wt: 214.3 g/mol
InChI Key: YCOKHOLOSGJEGL-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic Chemistry

Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com Their importance in synthetic chemistry is vast and multifaceted, stemming from their prevalence in nature and their versatile applications. These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commsesupplies.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant majority, 59% of small-molecule drugs, incorporate nitrogen heterocycles. msesupplies.com

The unique properties of nitrogen heterocycles, such as their ability to engage in various chemical reactions and form hydrogen bonds, make them invaluable building blocks for medicinal chemists. numberanalytics.comnih.gov Their structural diversity allows for the fine-tuning of biological activities, a critical aspect in the design of new therapeutic agents. numberanalytics.commsesupplies.com From antibiotics to anticancer agents, the footprint of nitrogen heterocycles in medicine is extensive. numberanalytics.com

Overview of Azepane Scaffold in Medicinal Chemistry

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a key structural motif in a number of bioactive molecules. bohrium.comnih.govresearchgate.net Its derivatives have demonstrated a wide array of pharmacological properties, making them a focal point in the quest for novel therapeutics. bohrium.comnih.gov

The exploration of azepane-containing compounds has yielded a number of approved drugs with diverse therapeutic applications. bohrium.comnih.gov For instance, Tolazamide is an oral medication used to manage type 2 diabetes, while Azelastine is a potent antihistamine. lifechemicals.com The naturally occurring metabolite (-)-balanol, which contains an azepane ring, has been identified as an inhibitor of protein kinase C and has served as a foundational structure for the development of potential antitumor agents. lifechemicals.com To date, more than 20 drugs containing the azepane scaffold have received FDA approval, highlighting the therapeutic importance of this structural class. bohrium.comnih.gov

The seven-membered ring of azepane is inherently flexible, capable of adopting multiple conformations. This conformational flexibility is a critical determinant of the biological activity of its derivatives. lifechemicals.comrsc.org The ability to control the three-dimensional shape of the azepane ring through the strategic placement of substituents is a key aspect of modern drug design. lifechemicals.comrsc.org

The introduction of substituents can bias the ring towards a single, preferred conformation, which can lead to enhanced binding affinity and selectivity for a biological target. lifechemicals.comrsc.org Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are employed to study the conformational preferences of substituted azepanes. rsc.org Understanding the stereochemistry and conformational landscape of the azepane ring is therefore essential for the rational design of new and more effective azepane-based therapeutic agents. rsc.orgresearchgate.net

Properties of Tert-butyl 4-aminoazepane-1-carboxylate

While a comprehensive experimental profile of this compound is not extensively detailed in publicly available literature, its basic physicochemical properties can be determined from its chemical structure.

PropertyValue
Molecular Formula C11H22N2O2
PubChem CID 18946151
CAS Number 196613-57-7

This data is based on computational predictions and information available in public databases. nih.govbldpharm.com

Synthesis and Chemical Reactions

The synthesis of this compound is not explicitly detailed in a single, comprehensive source. However, its structure suggests that it is likely prepared from a precursor, tert-butyl 4-oxoazepane-1-carboxylate. The synthesis of this ketone intermediate has been described on a large scale, involving a ring expansion of tert-butyl piperid-4-one-1-carboxylate. researchgate.net The amino group at the 4-position could then be introduced through various standard organic chemistry transformations, such as reductive amination.

The chemical reactivity of this compound is dictated by its functional groups: the Boc-protected amine, the primary amino group, and the azepane ring itself. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines and can be removed under acidic conditions. google.com The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds.

Applications in Research

This compound serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a protected and a free amine, allows for sequential and site-selective modifications. This makes it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications. For example, it can be used in the preparation of libraries of compounds for high-throughput screening to identify new drug leads. The azepane core provides a three-dimensional framework that can be decorated with various substituents to explore structure-activity relationships. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O2 B171852 Tert-butyl 4-aminoazepane-1-carboxylate CAS No. 196613-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHOLOSGJEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596741
Record name tert-Butyl 4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196613-57-7
Record name tert-Butyl 4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-aminoazepane-1-carboxylate
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Synthetic Methodologies for Tert Butyl 4 Aminoazepane 1 Carboxylate

Established Synthetic Routes and Reaction Conditions

A common and well-documented route to tert-butyl 4-aminoazepane-1-carboxylate begins with a commercially available piperidine (B6355638) derivative, which undergoes a ring expansion followed by the introduction of the amino group. A key precursor in this pathway is tert-butyl 4-oxoazepane-1-carboxylate. researchgate.netsci-hub.se

The use of the tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of many nitrogen-containing heterocycles, including azepanes. The Boc group serves as a protecting group for the amine functionality, preventing it from undergoing unwanted reactions during subsequent synthetic steps. nih.govnih.gov The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. bldpharm.com

The reaction conditions for Boc-protection are generally mild and versatile, accommodating a range of solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and even aqueous systems. bldpharm.com Common bases employed include sodium hydroxide, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). bldpharm.com The stability of the Boc group under many reaction conditions, coupled with its straightforward removal under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), makes it an ideal protecting group for multi-step syntheses. nih.govbldpharm.com

In the context of this compound synthesis, the Boc group is typically introduced at the piperidine stage, prior to ring expansion. For instance, the synthesis often commences with the Boc-protection of 4-piperidone (B1582916) to yield tert-butyl 4-oxopiperidine-1-carboxylate.

The introduction of the amino group at the 4-position of the azepane ring is a critical step. The most common method to achieve this is through reductive amination of the corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. researchgate.netsci-hub.se Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. nih.gov The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. nih.gov

For the synthesis of a primary amine like this compound, ammonia (B1221849) or an ammonia source is used. The ketone is first converted to an intermediate imine, which is then reduced to the primary amine.

The synthesis of this compound relies on a specific set of reagents and catalysts to ensure high yield and purity.

A key transformation is the ring expansion of tert-butyl 4-oxopiperidine-1-carboxylate to tert-butyl 4-oxoazepane-1-carboxylate. This is often accomplished using ethyl diazoacetate in the presence of a Lewis acid catalyst. researchgate.netsci-hub.se An industrial-scale process has been described that focuses on the optimization of this ring expansion at low temperatures. researchgate.netsci-hub.se

Following the ring expansion, the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate is performed. A variety of reducing agents can be employed for this step. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The choice of reducing agent can be critical to avoid side reactions and to ensure the selective reduction of the imine intermediate. For instance, a one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc protected secondary amines has been reported using a (Boc)₂O/sodium triacetoxyborohydride (STAB) system. sci-hub.senih.gov

The table below summarizes the key reagents in the established synthetic route.

Reaction Step Starting Material Key Reagents Product
Boc-Protection4-PiperidoneDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA)tert-Butyl 4-oxopiperidine-1-carboxylate
Ring Expansiontert-Butyl 4-oxopiperidine-1-carboxylateEthyl diazoacetate, Lewis Acidtert-Butyl 4-oxoazepane-1-carboxylate
Reductive Aminationtert-Butyl 4-oxoazepane-1-carboxylateAmmonia source, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)This compound

The development of stereoselective methods to produce enantiopure isomers of this compound is of significant interest for pharmaceutical applications. The synthesis of the (S)-enantiomer, (S)-tert-butyl 4-aminoazepane-1-carboxylate, has been a focus of research.

One approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For example, the stereoselective synthesis of related δ- and ε-amino ketone derivatives has been achieved starting from N-tert-butanesulfinyl aldimines and functionalized organolithium compounds, which can then be cyclized to form chiral azepanes. nih.gov

Furthermore, chemoenzymatic methods are emerging as powerful tools for the synthesis of chiral amines.

Novel and Optimized Synthetic Approaches

Research continues to focus on developing more efficient, sustainable, and cost-effective methods for the synthesis of this compound and its derivatives.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations to create streamlined and environmentally friendly manufacturing processes. The application of enzymes in the synthesis of chiral amines is a rapidly growing field. researchgate.netnih.govnih.govillinois.edu

A chemoenzymatic approach for the synthesis of enantioenriched 2-aryl azepanes has been reported, which utilizes imine reductases or monoamine oxidases for the key stereoselective step. nih.gov This highlights the potential for using biocatalytic reductive amination to directly produce chiral aminoazepanes from their corresponding keto precursors.

Transaminases are another class of enzymes that are highly effective for the synthesis of chiral amines. researchgate.netnih.govillinois.edu These enzymes can catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess. The use of transaminases could provide a direct and highly selective route to (S)-tert-butyl 4-aminoazepane-1-carboxylate from tert-butyl 4-oxoazepane-1-carboxylate. While the application of transaminases for this specific substrate has not been extensively detailed in publicly available literature, the broad substrate scope and high stereoselectivity of engineered transaminases make this a promising area for future development. researchgate.net

The table below outlines potential chemoenzymatic approaches.

Enzymatic Approach Enzyme Class Potential Substrate Potential Product
Asymmetric Reductive AminationImine Reductase (IRED)tert-Butyl 4-oxoazepane-1-carboxylate(S)- or (R)-tert-Butyl 4-aminoazepane-1-carboxylate
Asymmetric AminationTransaminase (ATA)tert-Butyl 4-oxoazepane-1-carboxylate(S)- or (R)-tert-Butyl 4-aminoazepane-1-carboxylate

One-Pot Synthetic Strategies

A general procedure for a one-pot synthesis of N-substituted amino-heterocycles involves the sequential addition of reactants to a single reactor. nih.gov For instance, a process might begin with the reaction of starting materials in a suitable solvent system, such as an ethanol/water mixture. nih.gov After an initial reaction period, the next set of reagents is added directly to the mixture to proceed with the subsequent transformation, such as a cyclization reaction, often mediated by a catalyst or reagent under specific conditions like light irradiation. nih.govgoogle.com This telescoping of steps minimizes handling and purification of intermediates, which is a core advantage of one-pot strategies. greenchemistry-toolkit.org

Green Chemistry Principles in Synthesis Optimization

Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwjpps.com The optimization of the synthesis for compounds like this compound can be guided by these principles to improve sustainability. unibo.it

Key green chemistry principles applicable to its synthesis include:

Waste Prevention: Designing syntheses to prevent waste is prioritized over treating waste after it has been created. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. greenchemistry-toolkit.orgjddhs.com

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. greenchemistry-toolkit.orgjddhs.com Traditional solvents are a major source of waste in chemical processes. greenchemistry-toolkit.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled, reducing waste. nih.govjddhs.com

Table 1: Application of Green Chemistry Principles in Synthesis Optimization

Green Chemistry Principle Application in Synthesis Optimization
Catalysis Utilizing catalytic reagents instead of stoichiometric ones to improve efficiency and reduce byproducts. nih.govjddhs.com
Atom Economy Designing reaction pathways where a maximal number of reactant atoms are incorporated into the product. greenchemistry-toolkit.org
Safer Solvents Replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com
Reduce Derivatives Minimizing the use of protecting groups to shorten the synthetic route and decrease waste generation. nih.gov

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov |

Purification and Isolation Techniques in Laboratory Synthesis

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound is critical, especially for its use as a pharmaceutical intermediate.

Chromatographic Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a prevalent and effective technique for purifying organic compounds in a laboratory setting. This method involves forcing the solvent through a column of stationary phase (typically silica (B1680970) gel) under pressure, which speeds up the separation process compared to traditional gravity-fed chromatography. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase (eluent).

For compounds like this compound, which contain a Boc-protected amine, silica gel is the standard stationary phase. The choice of mobile phase is crucial for achieving good separation. A gradient of solvents, typically starting with a less polar solvent system and gradually increasing polarity, is often used to elute compounds with different polarities from the column. For example, mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol (B129727) are commonly employed. rsc.orgresearchgate.netresearchgate.net

Table 2: Examples of Chromatographic Conditions for Purifying Related Boc-Protected Compounds

Compound Type Stationary Phase Mobile Phase (Eluent) Source
Boc-protected amino esters Silica Gel Ethyl acetate/Hexane rsc.org
Boc-protected amino esters Silica Gel CH₂Cl₂/MeOH rsc.org
Boc-protected piperidine Silica Gel Not specified, purified by silica gel flash chromatography caltech.edu
Substituted piperazine (B1678402) carboxylate Column Chromatography Not specified google.com

Crystallization and Precipitation Techniques

Crystallization is a powerful purification technique for solid compounds, capable of yielding materials of very high purity. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

For some Boc-protected amino acids that are difficult to crystallize and remain as oils, a specific procedure can be employed. google.com This method involves:

Concentrating the reaction mixture under reduced pressure to obtain the crude product as a transparent oil. google.com

Adding seed crystals to the oil to induce crystallization. google.com

Allowing the oil to stand at room temperature until it solidifies completely. google.com

Adding a weak polar solvent to the solid to create a slurry (a process known as pulping). This helps to wash away soluble impurities. google.com

The purified solid product is then collected by filtration, washed, and dried. google.com

This technique is advantageous as it can improve the purity of compounds that are otherwise difficult to solidify and enhances their stability for long-term storage. google.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Tert-butyl 4-oxoazepane-1-carboxylate
N-substituted 2-aminobenzimidazoles
Sildenafil citrate
Dichloromethane
Methanol
Hexane
Ethyl acetate
Chloroform
Ethanol
Water
Carbon Dioxide
Di-tert-butyl dicarbonate
Piperidin-4-ylmethanol
2-aminopyridine (B139424)
Piperazine-1-tert-butyl formate
Acridine salt
Potassium permanganate
Diphenyl disulfide

Chemical Transformations and Derivatization Strategies Involving Tert Butyl 4 Aminoazepane 1 Carboxylate

Deprotection Chemistry of the tert-Butyl Carbamate (Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of the Boc group in tert-butyl 4-aminoazepane-1-carboxylate is a critical step in many synthetic routes, unmasking the secondary amine of the azepane ring for further functionalization.

Standard conditions for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2) or neat TFA. rsc.org The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine. youtube.com Other acidic reagents, including hydrochloric acid (HCl) in various organic solvents (e.g., dioxane, methanol), are also effective.

Alternative and milder methods have been developed to address substrates sensitive to strong acids. These include using aqueous phosphoric acid, which offers good yields and is environmentally benign, or employing catalytic amounts of reagents like oxalyl chloride in methanol (B129727). nih.govresearchgate.net The choice of deprotection agent and conditions is often dictated by the presence of other acid-sensitive functional groups within the molecule. For instance, selective removal of the Boc group in the presence of a tert-butyl ester can be achieved using specific conditions like methanesulfonic acid in a mixed solvent system. researchgate.net

Table 1: Common Reagents for Boc Deprotection

ReagentTypical ConditionsReference
Trifluoroacetic acid (TFA)Neat or in CH2Cl2, room temperature
Hydrochloric acid (HCl)In dioxane, methanol, or other organic solvents
Phosphoric acid (aq.)85 wt% in water researchgate.net
Oxalyl chlorideIn methanol, room temperature nih.gov
Methanesulfonic acidIn tBuOAc/CH2Cl2 researchgate.net

Reactions at the Primary Amine Moiety

The primary amine group at the 4-position of the azepane ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Acylation of the primary amine is a fundamental transformation that introduces an acyl group, typically from an acyl chloride or acid anhydride, to form an amide bond. This reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl). These reactions are generally high-yielding and can be performed under mild conditions.

Alkylation of the primary amine introduces an alkyl group, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in over-alkylation. masterorganicchemistry.comlibretexts.org However, under carefully controlled conditions, mono-alkylation can be achieved.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a more controlled alternative to direct alkylation for synthesizing secondary and tertiary amines. masterorganicchemistry.comlibretexts.orgyoutube.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine of this compound with an aldehyde or ketone. The intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This method allows for the introduction of a wide variety of substituents onto the amine nitrogen.

Table 2: Reagents for Reductive Amination

Carbonyl CompoundReducing AgentProduct TypeReference
AldehydeNaBH3CN, NaBH(OAc)3, H2/catalystSecondary Amine masterorganicchemistry.comlibretexts.org
KetoneNaBH3CN, NaBH(OAc)3, H2/catalystSecondary Amine masterorganicchemistry.comlibretexts.org

The primary amine of this compound readily reacts with carboxylic acids and their derivatives to form amides. google.com This transformation is fundamental in peptide synthesis and for introducing a wide array of functional groups. Amide bond formation can be achieved by reacting the amine with acyl chlorides, acid anhydrides, or by using coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) or uronium salts (e.g., HBTU, HATU).

Similarly, the primary amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. nih.gov This reaction is a common method for introducing sulfonyl groups, which are important pharmacophores in many drug molecules. The synthesis of sulfonamides can also be achieved through the oxidative coupling of thiols and amines. nih.gov

Modifications of the Azepane Ring System

While reactions at the primary amine and deprotection of the Boc group are more common, modifications to the azepane ring itself represent another avenue for derivatization. These transformations can alter the ring's conformation and substitution pattern, leading to novel structures.

One approach to modifying the azepane ring involves the synthesis of azepane derivatives through ring expansion of a substituted piperidine (B6355638). rsc.org This strategy allows for stereoselective and regioselective control over the placement of substituents on the azepane core.

Furthermore, the azepane ring can be functionalized through various C-H activation or other ring-forming methodologies. For instance, the synthesis of functionalized azepines has been achieved via copper-catalyzed tandem amination/cyclization reactions of fluorinated allenynes. nih.gov Although not directly starting from this compound, these methods highlight the potential for introducing further complexity into the azepane scaffold.

Ring Expansion and Contraction Methodologies

While direct ring expansion or contraction of the azepane ring of this compound itself is not extensively documented, the synthesis of its precursor, tert-butyl 4-oxoazepane-1-carboxylate, often involves a ring expansion strategy. researchgate.netscribd.com A common method is the reaction of the corresponding N-Boc-protected piperidone with diazomethane (B1218177) or its derivatives. This reaction proceeds via a Tiffeneau-Demjanov-like rearrangement, where the addition of the diazoalkane to the ketone is followed by a migratory insertion to expand the six-membered piperidine ring to a seven-membered azepane ring. A notable industrial-scale process utilizes the ring expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate to produce tert-butyl 4-oxoazepane-1-carboxylate in good yield. researchgate.netscribd.com

Methodologies for the synthesis of azepane β-amino esters in enantiomerically pure form have been developed from bicyclic β-lactam isomers. This process involves dihydroxylation of the olefinic bond, followed by cleavage of the resulting diol and reductive ring closure to form the azepane skeleton. researchgate.net

Introduction of Additional Functional Groups

The primary amino group of this compound is a key handle for introducing a wide variety of functional groups. Standard amine derivatization reactions such as acylation, sulfonylation, alkylation, and reductive amination can be readily performed at this position. These reactions allow for the attachment of diverse substituents, including aromatic and heterocyclic moieties, which can significantly influence the biological activity of the resulting molecules.

Furthermore, the azepane ring itself can be functionalized. For instance, the synthesis of hydroxylated azepane derivatives has been achieved through methods like regio- and diastereoselective hydroxylation. mdpi.com The introduction of functional groups is a fundamental concept in organic chemistry, enabling the conversion of simple molecules into more complex structures with desired properties. libretexts.org

Stereoselective Derivatization at Azepane Carbons

The synthesis of stereochemically defined derivatives of this compound is crucial for developing chiral drugs and probes. Stereoselective methods can be employed to introduce substituents at the carbon atoms of the azepane ring with high control over the stereochemistry. For example, asymmetric synthesis techniques can be used to prepare enantiomerically enriched azepane derivatives. nih.gov

One approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For instance, the asymmetric dihydroxylation of an unsaturated precursor can lead to the formation of chiral diols, which can then be further elaborated to stereodefined azepanes. mdpi.com Additionally, biocatalysis has been utilized to prepare (3R)-3-aminoazepane with high enantiomeric excess. sci-hub.se The development of methods for the stereoselective synthesis of diazaheterocycles, including those with a seven-membered ring, has been a focus of research. caltech.edu

Coupling Reactions for Complex Molecule Synthesis

The primary amino group of this compound is a versatile nucleophile for various coupling reactions, enabling the construction of more complex molecular architectures. These reactions are fundamental in medicinal chemistry for linking different molecular fragments to create novel drug candidates.

Formation of Carbon-Nitrogen Bonds

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and this compound readily participates in such reactions. tcichemicals.com

Amide Bond Formation: The primary amino group can be acylated with carboxylic acids, acid chlorides, or activated esters to form amide bonds. This is a widely used transformation for creating peptidomimetics and other complex molecules. Mechanochemical methods, such as ball milling, have been developed for the direct amidation of esters with amines. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the primary amine of the azepane and aryl or heteroaryl halides. This reaction is highly valuable for synthesizing compounds containing an arylamine moiety. tcichemicals.com

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to afford a secondary amine. This two-step, one-pot procedure is a powerful method for introducing alkyl groups at the nitrogen atom.

Radical Decarboxylative C-N Bond Formation: Emerging methods involve the coupling of nitrogen nucleophiles with carboxylic acids via a radical decarboxylation process, offering a novel approach to C-N bond formation. nih.gov

A preparation method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves a photocatalytic reaction between 2-aminopyridine (B139424) and tert-butyl piperazine-1-carboxylate. google.com

Table of C-N Bond Forming Reactions:

Reaction TypeReagents/CatalystsProduct Functional Group
Amide Bond FormationCarboxylic acid, coupling agent (e.g., HATU, HOBt)Amide
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, Ligand, BaseArylamine
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)Secondary Amine

"Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. To utilize this compound in click chemistry, it must first be functionalized with either an azide (B81097) or an alkyne group.

For instance, the primary amino group can be converted to an azide (e.g., via diazotization followed by substitution with sodium azide). Alternatively, the amine can be acylated with a carboxylic acid bearing a terminal alkyne. This "clickable" derivative of the azepane can then be readily coupled with a complementary alkyne- or azide-functionalized molecule to rapidly generate complex structures. For example, an alkyne group on a pyridazinone scaffold can serve as a useful click-chemistry handle for further modifications. nih.gov

Enantioselective Transformations for Chiral Analogues

The development of enantioselective transformations is critical for the synthesis of chiral analogues of this compound, which are often required for achieving selective interactions with biological targets. nih.gov

Enantioselective synthesis can be achieved through various strategies:

Chiral Resolution: A racemic mixture of a derivatized azepane can be separated into its individual enantiomers using a chiral resolving agent or by chiral chromatography.

Asymmetric Synthesis from Achiral Precursors: An achiral starting material can be converted into a chiral product using a chiral catalyst or a chiral auxiliary. For example, the asymmetric hydrogenation of an enamine precursor could yield a chiral amine.

Synthesis from the Chiral Pool: A readily available chiral molecule, such as an amino acid or a carbohydrate, can be used as a starting material and converted through a series of stereocontrolled reactions into the desired chiral azepane analogue. For instance, the synthesis of a pentahydroxyazepane iminosugar was achieved via an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov The synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate has been accomplished through various intermediates. google.com Polymer-supported glycine-imine tert-butyl esters have been used in the enantioselective synthesis of (R)-α-amino acid derivatives. elsevierpure.com

Applications of Tert Butyl 4 Aminoazepane 1 Carboxylate in Medicinal Chemistry

Role as a Key Intermediate in Drug Discovery Programs

The utility of tert-butyl 4-aminoazepane-1-carboxylate in drug discovery stems from its role as a bifunctional scaffold. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective chemical transformations on the free amino group. Subsequently, the Boc group can be removed under acidic conditions to enable further functionalization. This differential reactivity is highly advantageous in the systematic development of new chemical entities.

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at identifying novel molecular cores that can mimic the biological activity of a known lead compound while offering improved properties such as potency, selectivity, or pharmacokinetics. The azepane ring of this compound provides a unique three-dimensional architecture that is distinct from more common five- and six-membered rings. acs.org This makes it an attractive option for scaffold-hopping endeavors.

By replacing a known scaffold with the azepane core, medicinal chemists can explore new chemical space and potentially circumvent issues associated with the original molecule, such as patent limitations or undesirable off-target effects. The inherent flexibility and sp3-rich character of the azepane ring can lead to novel interactions with biological targets, paving the way for the discovery of next-generation therapeutics. acs.org The exploration of such simple yet underexploited scaffolds, like bicyclic azepanes, has been shown to yield compounds with potent neuropharmacological activities, underscoring the potential of this approach in drug discovery. acs.org

The creation of diverse molecular libraries is a cornerstone of modern high-throughput screening campaigns aimed at identifying novel hit compounds. This compound is an ideal starting material for the construction of such libraries. Its two distinct nitrogen atoms serve as points for divergent synthesis.

The free primary amine can be readily acylated, alkylated, or used in reductive amination reactions with a wide array of aldehydes and ketones. Following this initial diversification, the Boc-protecting group can be removed to expose the second nitrogen atom for another round of chemical modifications. This sequential approach allows for the rapid generation of a large number of structurally diverse azepane derivatives. The synthesis of functionalized azepane scaffolds has been specifically noted for its potential in library synthesis for drug discovery. ajol.info

Table 1: Potential Reactions for Library Synthesis

Reaction Type Reagents Functional Group Modified
Acylation Acid chlorides, Anhydrides Primary Amine
Sulfonylation Sulfonyl chlorides Primary Amine
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃ Primary Amine
Boc Deprotection Trifluoroacetic Acid (TFA), HCl Boc-protected Amine

Precursor for Bioactive Azepane Derivatives

Beyond its role as a general scaffold, this compound has been utilized as a key precursor in the synthesis of specific classes of bioactive molecules targeting a range of diseases.

Non-nucleoside reverse transcriptase inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Several potent NNRTIs feature fused heterocyclic ring systems. Notably, compounds incorporating a diazepinone ring, which is structurally related to the azepane core, have demonstrated significant inhibitory activity against the HIV-1 reverse transcriptase enzyme. nih.gov

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a variety of cellular processes. Its dysregulation has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of GSK-3β inhibitors is an active area of pharmaceutical research.

While a broad range of scaffolds has been investigated for GSK-3β inhibition, heterocyclic systems are common. nih.gov Specifically, diazepine derivatives have been identified as a successful template for designing inhibitors of the GSK-3β enzyme. ajol.info Given the structural similarity, the azepane core is also a promising scaffold for the development of novel GSK-3β inhibitors. The ability to functionalize the azepane ring at multiple positions allows for the fine-tuning of interactions within the ATP-binding site of the kinase. Azepane-based compounds are being explored for a variety of central nervous system disorders, and their favorable pharmacokinetic properties make them suitable for targeting enzymes like GSK-3β in the brain. nih.govacs.org

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones. A significant research effort has been directed towards the discovery of potent and orally bioavailable GPR119 agonists.

In this context, derivatives of this compound have been instrumental. For example, a novel class of 7-azaspiro[3.5]nonane GPR119 agonists has been designed and synthesized. nih.gov The synthesis of these complex spirocyclic molecules utilizes piperidine-based precursors, which are structurally analogous to the azepane core, to construct the key spirocyclic system. In these efforts, optimization of the substituents on the heterocyclic ring led to the identification of potent GPR119 agonists with desirable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models. nih.gov

Table 2: Bioactive Azepane Derivatives and Their Targets

Compound Class Therapeutic Target Disease Area
Azepane-fused Heterocycles HIV-1 Reverse Transcriptase HIV/AIDS
Functionalized Azepanes Glycogen Synthase Kinase-3β (GSK-3β) Alzheimer's Disease, CNS Disorders

Applications in Modulating Specific Receptor Interactions (e.g., SST5 antagonism)

While direct studies detailing the synthesis of somatostatin receptor 5 (SST5) antagonists starting specifically from this compound are not prevalent in publicly accessible literature, the broader class of azepane-containing compounds is significant in receptor modulation. The azepane scaffold is a key structural element in ligands designed for various G-protein coupled receptors (GPCRs), including histamine (B1213489), orexin, and serotonin receptors. nih.gov The conformational flexibility of the seven-membered ring allows derivatives to adopt optimal geometries for binding to the complex topographies of receptor pockets. This adaptability is crucial for achieving high affinity and selectivity, principles that are central to the design of potent receptor antagonists, including those for the SST5 receptor.

Structure-Activity Relationship (SAR) Studies of Azepane-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For molecules containing the azepane ring, SAR studies provide critical insights into optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of Azepane Moiety on Biological Activity

The azepane moiety is a valuable scaffold in drug design due to its unique structural and conformational properties. researchgate.net As a seven-membered saturated heterocycle, it is non-planar and conformationally flexible. This flexibility allows molecules incorporating this ring to explore a wider conformational space and adapt to the binding sites of various biological targets, such as enzymes and receptors. jopir.in This adaptability can lead to enhanced binding affinity and biological activity compared to more rigid five- or six-membered ring systems. The nitrogen atom in the ring can act as a hydrogen bond acceptor, further contributing to ligand-target interactions. jopir.in Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-related effects, underscoring the versatility of this structural motif. nih.govnih.gov

Conformational Effects on Ligand-Target Binding

The seven-membered azepane ring can adopt several low-energy conformations, such as the chair and twist-boat forms. nih.govnih.gov The specific conformation adopted by an azepane-containing ligand upon binding to its biological target can significantly influence its activity. This conformational adaptability allows the molecule to present its pharmacophoric groups in an optimal spatial arrangement for interaction with the receptor. jopir.in For instance, studies on orexin receptor antagonists containing a diazepane ring revealed that a specific twist-boat conformation, stabilized by intramolecular interactions, was crucial for high binding affinity. nih.gov This highlights that the energetic preference for certain conformations of the azepane ring is a key determinant of the ligand's ability to effectively bind to its target, thereby dictating its pharmacological effect.

Table 1: General SAR Insights for Azepane Derivatives
Structural ModificationObserved Effect on ActivityRationale
N-Alkylation/ArylationModulates lipophilicity and target selectivityAlters steric bulk and electronic properties, influencing binding and blood-brain barrier penetration.
Substitution on the Azepane RingSignificantly influences binding affinity and selectivityThe position and nature (e.g., hydroxyl, amino) of substituents introduce new interaction points (e.g., hydrogen bonds) with the target. jopir.in
Ring Fusion (Bicyclic Azepanes)Increases rigidity and can enhance potencyConstrains the molecule to a specific conformation, potentially pre-organizing it for optimal target binding and reducing entropic penalty upon binding.
Stereochemistry at Chiral CentersOften results in significant differences in potency between enantiomersBiological targets are chiral, leading to stereospecific interactions where one enantiomer fits the binding site much better than the other. acs.org

Stereochemical Influence on Pharmacological Profiles

Biological systems are inherently chiral, and thus the stereochemistry of a drug molecule is a critical factor in its pharmacological activity. For azepane derivatives, which often contain one or more chiral centers, different stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles. nih.gov For example, in a study of a chiral bicyclic azepane acting as a monoamine transporter inhibitor, the (R,R)-enantiomer was found to be 26-fold more active as a norepinephrine (B1679862) transporter (NET) inhibitor than its (S,S)-enantiomer. acs.org This demonstrates that the specific three-dimensional arrangement of atoms is crucial for precise interaction with the chiral binding site of the target protein. Consequently, the stereoselective synthesis of azepane derivatives is a key focus in medicinal chemistry to ensure the production of the desired, more active enantiomer.

Rational Drug Design Approaches Utilizing this compound Derivatives

Rational drug design leverages the understanding of a biological target or the pharmacophoric features of active molecules to design new, improved therapeutic agents. This compound is an excellent starting point for such approaches, providing a reliable scaffold that can be systematically modified.

Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of a biological target, Ligand-Based Drug Design (LBDD) becomes an invaluable strategy. nih.gov This approach relies on analyzing a set of molecules known to be active against the target to deduce the essential structural features required for activity. This set of features is known as a pharmacophore. researchgate.net

A typical LBDD workflow using derivatives of this compound would proceed as follows:

Library Synthesis: A library of diverse compounds is synthesized, starting from this compound. Modifications are typically made by reacting various chemical groups with the 4-amino position after deprotection of the Boc group.

Biological Screening: The synthesized compounds are tested for their biological activity against the target of interest to generate SAR data.

Pharmacophore Modeling: The structures of the most active compounds are conformationally analyzed and superimposed to identify common chemical features—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups—and their specific 3D arrangement. mdpi.comresearchgate.net

Model Validation and Screening: The resulting pharmacophore model is then used as a 3D query to screen virtual databases for new, structurally diverse compounds that match the model. These "hits" are then acquired or synthesized and tested, potentially leading to the discovery of novel lead compounds.

This LBDD approach allows medicinal chemists to translate the SAR data from a series of azepane derivatives into a predictive model, guiding the design of next-generation compounds with enhanced potency and optimized properties.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target, typically a protein, to design and optimize drug candidates. This compound serves as a valuable scaffold in SBDD by providing a core structure that can be elaborated to achieve specific interactions with the target's binding site.

The azepane ring, with its multiple possible conformations, can be strategically modified to orient substituents in a way that maximizes binding affinity and selectivity. For instance, in the design of kinase inhibitors, the azepane moiety can position functional groups to form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. The primary amino group of the molecule is a crucial attachment point for various pharmacophoric groups that can interact with specific residues in the target protein. The tert-butoxycarbonyl (Boc) protecting group, while primarily used for synthetic purposes, can also influence the binding of a molecule in a protein's active site through steric and hydrophobic interactions.

A key aspect of SBDD is the iterative process of designing, synthesizing, and testing new compounds. The modular nature of this compound facilitates this process. By attaching different functional groups to the primary amine, medicinal chemists can systematically probe the structure-activity relationship (SAR) and refine the design of the inhibitor.

Target ClassDesign Strategy Utilizing Azepane ScaffoldPotential Interactions
KinasesOrientation of substituents towards the hinge region and hydrophobic pockets.Hydrogen bonding, hydrophobic interactions, van der Waals forces.
ProteasesPositioning of functional groups to interact with the catalytic triad and substrate-binding pockets.Hydrogen bonding, electrostatic interactions.
G-protein coupled receptors (GPCRs)Mimicking the conformation of natural ligands to fit into the transmembrane binding pocket.Hydrophobic and polar interactions.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery, providing insights into the behavior of molecules at an atomic level. These methods are extensively used to study derivatives of this compound to predict their binding modes, binding affinities, and conformational dynamics.

Molecular Docking: Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor. For derivatives of this compound, docking studies can help visualize how the azepane ring and its substituents fit into the active site of a target protein. These simulations can predict key interactions, such as hydrogen bonds formed by the amino group or hydrophobic interactions involving the tert-butyl group. The results of docking studies guide the selection of compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time. For azepane-containing compounds, MD simulations are particularly valuable for exploring the conformational landscape of the flexible seven-membered ring upon binding. These simulations can reveal how the azepane ring adapts its conformation to optimize interactions within the binding site, which is a critical factor for achieving high affinity. Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

The information gleaned from these computational studies is crucial for understanding the SAR of a series of compounds and for designing next-generation inhibitors with improved potency and selectivity. For example, by analyzing the conformational preferences of different substituted azepanes within a binding site, researchers can design modifications that lock the molecule in a more favorable binding conformation.

Computational MethodApplication to Azepane DerivativesInsights Gained
Molecular DockingPrediction of binding poses in the active site of a target protein.Identification of key interactions (hydrogen bonds, hydrophobic contacts), initial assessment of binding affinity.
Molecular Dynamics (MD) SimulationsExploration of conformational flexibility of the azepane ring upon binding, calculation of binding free energies.Understanding of dynamic interactions, prediction of stable binding modes, more accurate estimation of binding affinity.
Quantum Mechanics (QM) CalculationsDetermination of electronic properties and reaction mechanisms.Understanding of reactivity and the nature of chemical bonds.

Advanced Characterization and Analytical Methodologies for Tert Butyl 4 Aminoazepane 1 Carboxylate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By interacting with molecules in distinct ways, techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide complementary information that, when combined, allows for an unambiguous determination of the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of tert-butyl 4-aminoazepane-1-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct functional groups.

Tert-butyl Group: A prominent singlet is observed in the upfield region, typically around δ 1.4-1.5 ppm, which integrates to nine protons and is characteristic of the magnetically equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.

Azepane Ring Protons: The protons on the seven-membered azepane ring produce a series of complex, overlapping multiplets in the region of approximately δ 1.5-3.5 ppm. The specific chemical shifts and coupling patterns are influenced by their diastereotopic relationships and the conformational flexibility of the ring. Protons adjacent to the nitrogen atoms of the carbamate (positions 2 and 7) are typically found more downfield compared to the other methylene protons.

Amine Proton (CH-NH₂): The methine proton at the C4 position, attached to the amino group, typically appears as a multiplet.

Amine Protons (NH₂): The two protons of the primary amine group usually appear as a broad singlet. The chemical shift of this peak is variable and depends on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment.

Tert-butyl Group: The quaternary carbon of the tert-butyl group typically appears around δ 80 ppm, while the three equivalent methyl carbons resonate further upfield, near δ 28 ppm. rsc.org

Carbamate Carbonyl: The carbonyl carbon of the Boc group is characteristically found in the downfield region of the spectrum, generally around δ 155 ppm. rsc.org

Azepane Ring Carbons: The carbon atoms of the azepane ring appear in the aliphatic region of the spectrum. The carbons adjacent to the carbamate nitrogen (C2 and C7) are shifted downfield relative to the other ring carbons due to the electron-withdrawing effect of the carbamate group.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also serves as a potent tool for separation and identification. The monoisotopic mass of this compound is 214.16812 Da. uni.lu

Under electrospray ionization (ESI) conditions, the molecule is typically observed as its protonated form, [M+H]⁺, at m/z 215.17540. uni.lu Other common adducts can also be detected, providing further confirmation of the molecular weight. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification. uni.lu

Predicted Adducts and Collision Cross-Section Data

AdductCalculated m/zPredicted CCS (Ų)
[M+H]⁺215.17540146.1
[M+Na]⁺237.15734148.6
[M+K]⁺253.13128152.8
[M+NH₄]⁺232.20194161.9
[M-H]⁻213.16084148.4

Data sourced from PubChemLite. uni.lu

The fragmentation of N-Boc protected compounds under collision-induced dissociation (CID) or electron impact (EI) ionization follows characteristic pathways. Common fragmentation patterns include the loss of isobutylene (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da). doaj.org Other significant fragment ions correspond to the loss of the entire tert-butoxycarbonyl group ([M−C₅H₈O₂]⁺) or the tert-butyl cation (C₄H₉⁺, 57 Da). doaj.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (NH₂) group will typically exhibit two absorption bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Absorption bands for aliphatic C-H stretching from the azepane ring and the tert-butyl group are expected just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group is a key feature, typically appearing in the range of 1700-1670 cm⁻¹.

N-H Bending: The bending vibration of the N-H bonds of the primary amine is expected around 1650-1580 cm⁻¹.

C-O Stretching: The C-O bonds of the carbamate group will show stretching vibrations in the 1300-1150 cm⁻¹ region.

Chromatographic Purity and Composition Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. HPLC and GC are the primary methods used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. bldpharm.combldpharm.com Reversed-phase HPLC, using a C18 stationary phase, is typically employed.

A common mobile phase system consists of a gradient of water and a polar organic solvent, such as acetonitrile or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The N-Boc protecting group is generally stable under standard analytical RP-HPLC conditions, even with 0.1% TFA in the mobile phase. researchgate.net However, care must be taken during post-run processing, as prolonged exposure to concentrated acid upon solvent evaporation can lead to the cleavage of the Boc group. researchgate.net Detection is typically performed using a UV detector at a low wavelength (e.g., 210-220 nm) or with a mass spectrometer (LC-MS).

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, although it is less common than HPLC due to the compound's polarity and relatively low volatility. Analysis by GC may require derivatization of the polar primary amine group to improve thermal stability and chromatographic performance.

A key consideration for the GC analysis of N-Boc protected compounds is their potential for thermal degradation in the high-temperature environment of the GC injection port. researchgate.netbeilstein-journals.org This can lead to the partial or complete loss of the Boc group, resulting in the detection of the deprotected azepane derivative and potentially leading to inaccurate quantification. researchgate.net Therefore, careful method development, including optimization of the injector temperature, is crucial for reliable analysis.

Stereochemical Analysis and Enantiomeric Purity Determination

As this compound possesses a stereogenic center at the C4 position of the azepane ring, it can exist as a pair of enantiomers. Distinguishing between these enantiomers and determining the enantiomeric purity of a sample is critical, as different enantiomers can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

The selection of the CSP and the mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and frequently used for a wide range of chiral compounds, including those with amine functionalities. nih.gov For azole compounds, which share structural similarities with azepanes, CSPs based on derivatized maltodextrin and amylose have proven effective. mdpi.com The separation can be performed in various modes, including normal phase, reversed phase, and polar organic mode, to optimize the resolution between the enantiomers. nih.govmdpi.com In many cases, the enantiomeric purity of chiral amines and their derivatives can be determined with high accuracy.

For the analysis of this compound, a typical approach would involve screening several polysaccharide-based columns with different mobile phase compositions. The use of additives like triethylamine (B128534) (TEA) in the mobile phase is common when analyzing amines to reduce peak tailing and improve chromatographic performance.

Table 1: Illustrative Chiral HPLC Conditions for Separation of Chiral Amines This table presents typical conditions used for similar compounds, as specific data for the title compound is not readily available.

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose derivative)Polysaccharide-based (e.g., Cellulose derivative)Macrocyclic Glycopeptide (e.g., Teicoplanin)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% TEAAcetonitrile/Methanol (50:50, v/v) + 0.1% Acetic AcidMethanol/Water (30:70, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection UV at 220 nmUV at 210 nmUV at 215 nm
Column Temperature 25 °C30 °C25 °C

Optical Rotation Measurements

Optical activity is a fundamental property of chiral molecules. When plane-polarized light is passed through a solution of an enantiomerically pure compound, it rotates the plane of light by a specific angle. libretexts.orglibretexts.org This rotation is measured using a polarimeter, and the value, known as the specific rotation ([α]), is a characteristic physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orgwikipedia.orgchemistrysteps.com

Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.orgchemistrysteps.comlibretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. wikipedia.orglibretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. libretexts.org

The specific rotation is calculated using the formula: [α]Tλ = α / (l × c) Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/100 mL. libretexts.org

T is the temperature (usually 20 or 25 °C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm). libretexts.orgchemistrysteps.com

By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined. While specific rotation values for the enantiomers of this compound are not widely published, this technique remains a primary method for characterizing the chirality of new derivatives.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. researchgate.net

For chiral molecules, X-ray crystallography can distinguish between the two enantiomers through a phenomenon known as anomalous dispersion. researchgate.net This allows for the unambiguous assignment of the R or S configuration to each stereocenter. springernature.com While obtaining a suitable crystal for analysis can be a challenge, the structural information it provides is unparalleled. nih.govresearchgate.net The absolute configurations for the enantiomers of related compounds have been successfully determined using X-ray analysis of a suitable crystalline derivative. nih.gov

Table 2: Hypothetical Crystallographic Data Summary This table illustrates the type of data obtained from an X-ray crystallography experiment. Actual data for the title compound is not publicly available.

ParameterExample Value
Chemical Formula C₁₁H₂₂N₂O₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.5 Å, b = 12.3 Å, c = 15.8 Å
Volume 1265 ų
Calculated Density 1.12 g/cm³
Absolute Configuration Parameter Flack parameter ≈ 0

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. These methods are valuable for determining the stability, purity, and composition of compounds like this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to detect physical transitions, such as melting (endothermic) and crystallization (exothermic), as well as chemical reactions. mdpi.com

A DSC thermogram plots heat flow against temperature. For a crystalline solid like a purified form of this compound, a sharp endothermic peak would indicate its melting point. The temperature at the peak of this transition is the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion. Impurities in a sample typically cause a broadening of the melting peak and a depression of the melting point. For related N-tert-butyloxycarbonylated compounds, DSC has been used to precisely determine the melting point and the molar enthalpy and entropy of this transition. researchgate.net The parent compound, tert-butyl carbamate, has a reported melting point of 105-108 °C. chemicalbook.comsigmaaldrich.comchemicalbook.com

Table 3: Representative DSC Data for a Boc-Protected Amine This table shows example data that could be obtained for a compound similar to this compound.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting 105.2107.5150.3

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition pattern.

The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. acsgcipr.org TGA can be used to determine the temperature at which the Boc group is cleaved from the azepane nitrogen. acsgcipr.orgnih.gov The thermal decomposition of a Boc-protected amine typically proceeds via the elimination of isobutylene and carbon dioxide, resulting in the free amine. acsgcipr.org A TGA curve for this compound would show a stable mass up to a certain temperature, followed by a sharp mass loss corresponding to the removal of the Boc group (a loss of approximately 100 g/mol ). Further decomposition at higher temperatures would correspond to the breakdown of the azepane ring. TGA experiments on similar compounds show that the pyrolysis process can begin at temperatures around 385 K (112 °C). researchgate.net

Table 4: Representative TGA Data for a Boc-Protected Compound This table illustrates a typical decomposition profile that might be observed for this compound.

Decomposition StepOnset Temperature (°C)Mass Loss (%)Corresponding Fragment
Step 1 11546.7%Boc group (C₅H₈O₂)
Step 2 >25053.3%Azepane ring and amine

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Targets for Azepane Derivatives

The structural diversity of azepane-based compounds has led to their investigation against a wide array of diseases. nih.gov Future research is poised to expand this therapeutic potential by exploring novel molecular targets.

Initial research has demonstrated the efficacy of azepane derivatives as inhibitors of protein kinase B (PKB/Akt) and protein kinase A (PKA), which are crucial targets in cancer therapy. nih.govacs.org For instance, derivatives of the natural product (-)-balanol, which contains an azepane ring, have shown potent inhibitory activity against PKB-α. lifechemicals.comnih.gov Further exploration is focused on optimizing these derivatives to enhance plasma stability and activity. nih.govacs.org

Another promising area is in neuroscience. N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, with selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govacs.org This, combined with σ-1 receptor inhibition, suggests their potential for treating neuropsychiatric disorders. nih.gov Azepane derivatives are also being investigated for a range of other central nervous system (CNS) disorders, including convulsions, pain, anxiety, and Alzheimer's disease. nih.govtandfonline.com

The Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo pathway, represent another novel target class. acs.org Inhibition of LATS1/2 by small molecules, including those with azepane scaffolds, is a promising strategy for regenerative medicine by promoting cell growth and proliferation. acs.org Additionally, the azepane core is being utilized in the development of agents for various other conditions, including infectious diseases and as histamine (B1213489) H₃ receptor inhibitors. nih.govnih.gov

Table 1: Investigational Therapeutic Targets for Azepane Derivatives

Therapeutic Area Target Potential Application Key Findings Citations
Oncology Protein Kinase B (PKB/Akt), Protein Kinase A (PKA) Cancer Potent inhibition by balanol-derived azepanes. nih.gov, acs.org, lifechemicals.com
LATS1/2 Kinases Cancer, Regenerative Medicine Inhibition promotes cell growth and proliferation. acs.org
Neuroscience Norepinephrine Transporter (NET), Dopamine Transporter (DAT) Neuropsychiatric Disorders N-benzylated bicyclic azepanes show potent inhibition. nih.gov, acs.org
Various CNS Targets Alzheimer's, Epilepsy, Pain, Anxiety Azepine analogs show promise for various CNS disorders. nih.gov, tandfonline.com
Infectious Diseases Various Antibacterial, Antifungal, Anti-tubercular Broad-spectrum activity reported for azepane-based compounds. nih.gov, nih.gov
Inflammatory Diseases Histamine H₃ Receptor Allergy, Inflammation Azelastine is a marketed H₃ antagonist with an azepane core. lifechemicals.com

Development of Advanced Synthetic Strategies for Increased Efficiency and Sustainability

The synthesis of the seven-membered azepane ring presents a considerable challenge for organic chemists. researchgate.net Future research is heavily focused on creating more efficient, sustainable, and versatile synthetic methodologies.

Traditional methods often rely on ring-closing or ring-expansion reactions and can involve multiple steps. researchgate.net Emerging strategies aim to streamline these processes. One innovative approach involves the photochemical dearomative ring expansion of nitroarenes using blue light, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane framework at room temperature. researchgate.net Another advanced method utilizes a rhodium-catalyzed formal 1,3-migration of hydroxy and acyloxy groups followed by selective annulation to construct azepane derivatives efficiently. acs.org

Catalysis, particularly with transition metals, is at the forefront of modern synthetic strategies. Cooperative copper/iridium catalysis has been successfully employed for the asymmetric allylic alkylation and subsequent intramolecular Friedel–Crafts reaction to produce complex azepino[3,4,5-cd]-indoles. nih.govrsc.org This method provides high control over the stereochemistry of the products. Furthermore, new protocols for C(sp³)–C(sp) cross-coupling reactions are being developed using visible light to activate alkyl iodides, including N-protected iodo-azepanes, for alkynylation. acs.org These methods often exhibit broad functional group tolerance and operate under mild conditions. acs.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Azepane Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and organic synthesis. researchgate.net These computational tools are being increasingly integrated into the design and synthesis of azepane derivatives.

AI algorithms can analyze vast chemical databases to identify novel scaffolds and predict potential biological targets. nih.gov For example, an investigation of the GDB-4c ring systems database, which contains theoretically possible small molecules, led to the identification and subsequent synthesis of novel, unexplored bicyclic azepanes with potent neuropharmacological activity. nih.govacs.org

In the realm of synthesis, ML algorithms are becoming adept at predicting reaction outcomes and planning synthetic routes. researchgate.net Tools like AiZynthfinder can generate retrosynthetic pathways for complex molecules, including azepanes, suggesting viable and efficient synthetic strategies that might not be immediately obvious to a human chemist. acs.org This data-driven approach accelerates the discovery process, reduces the need for trial-and-error experimentation, and can lead to more cost-effective and sustainable chemical production. researchgate.net The fusion of AI with chemical intuition promises to significantly shorten the timeline for developing new azepane-based therapeutic agents. researchgate.net

Investigation of Azepane Scaffolds in Other Biomedical Applications (e.g., Diagnostics, Materials Science)

Beyond therapeutics, the unique structural properties of the azepane scaffold make it an attractive candidate for other biomedical applications.

In materials science, azepane derivatives are being explored for the creation of novel materials with specific properties. researchgate.net For example, azulene (B44059) derivatives, which can be fused with azepine rings, are being synthesized for applications in materials science due to their unique electronic and physical properties. researchgate.net

In tissue engineering, scaffolds provide a structural support for cell growth and tissue regeneration. nih.gov While not yet widely reported for azepanes specifically, the principles of scaffold design could be applied to create azepane-based polymers or materials. These materials could be designed to be biocompatible and biodegradable, potentially incorporating antimicrobial properties to prevent infection at the site of implantation. nih.gov The development of porous scaffolds allows for nutrient transport and cell integration, critical for applications in bone and tissue repair. nih.govmdpi.com The versatility of azepane chemistry could allow for the fine-tuning of these materials' mechanical and biological properties for specific uses in regenerative medicine.

Stereoisomer-Specific Research in Pharmacological and Toxicological Studies

The conformational flexibility of the azepane ring means that its substituted derivatives can exist as multiple stereoisomers. lifechemicals.com It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities and toxicological profiles. Therefore, a critical area of future research is the stereospecific synthesis and evaluation of azepane derivatives.

Recent synthetic advances have enabled the highly controlled, stereodivergent synthesis of complex azepane-containing molecules. For example, by combining synergistic dual-metal catalysis with a late-stage acid-promoted epimerization, chemists can now predictably prepare all eight possible stereoisomers of certain azepino[3,4,5-cd]-indole derivatives. nih.govrsc.org This capability is crucial, as it allows for the systematic investigation of how each specific stereoisomer interacts with its biological target.

Understanding the structure-activity relationship (SAR) at the level of individual stereoisomers is essential for designing safer and more effective drugs. nih.gov By isolating and testing each stereoisomer, researchers can identify the most potent and selective isomer (the eutomer) while minimizing the effects of less active or potentially toxic isomers (the distomers). This focus on stereoisomer-specific research will be pivotal in advancing azepane-based compounds from promising leads to clinically successful therapeutic agents. lifechemicals.comnih.gov

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-aminoazepane-1-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis of tert-butyl carbamate derivatives typically involves Boc (tert-butoxycarbonyl) protection of amine groups. A common approach includes coupling azepane derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using triethylamine or DMAP). Optimization can be achieved by systematically varying parameters such as solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry. Factorial experimental designs (e.g., 2^k designs) are recommended to identify synergistic effects of variables on yield . Post-synthesis, purity should be confirmed via HPLC or LC-MS, with iterative refinement of conditions based on analytical results.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and azepane ring protons.
  • FT-IR : Peaks at ~1680–1720 cm⁻¹ for the carbonyl group and ~1250 cm⁻¹ for the C-O bond in the carbamate.
  • Mass spectrometry (ESI or EI) : Molecular ion peak matching the molecular weight (e.g., 214.28 g/mol for C₁₀H₂₀N₂O₂).
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX for structure solution and WinGX/ORTEP for visualization and refinement . Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Critical safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Emergency procedures : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .
  • Storage : In airtight containers at room temperature, away from strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can researchers design factorial experiments to investigate the effects of reaction parameters on the synthesis of this compound?

A 2³ factorial design can evaluate three factors (e.g., temperature, solvent, catalyst loading) at two levels each. For example:

FactorLow Level (-1)High Level (+1)
Temperature0°C25°C
SolventDCMTHF
Catalyst Loading1 mol%5 mol%
Response variables (e.g., yield, purity) are analyzed using ANOVA to identify significant interactions. Follow-up response surface methodology (RSM) refines optimal conditions .

Q. What strategies should be employed to resolve contradictions in crystallographic data obtained for this compound derivatives?

Contradictions in unit cell parameters or displacement ellipsoids may arise from twinning or disordered solvent. Strategies include:

  • Data reprocessing : Reintegrate diffraction data using SHELXL to check for overlooked symmetry elements .
  • Hydrogen bonding analysis : Apply graph set analysis (as per Etter’s rules) to identify missed intermolecular interactions affecting packing .
  • Validation tools : Use PLATON or CheckCIF to detect outliers in bond lengths/angles .

Q. How can hydrogen bonding patterns in this compound derivatives be systematically analyzed to predict crystal packing behavior?

Graph set analysis categorizes hydrogen bonds into patterns (e.g., chains, rings). For example:

  • N-H···O carbamate interactions : Likely form C(4) chains.
  • C-H···π interactions : Stabilize layered packing.
    Software like Mercury (CCDC) visualizes these networks, while SHELXL refines H-atom positions. Predictive modeling can leverage Hirshfeld surface analysis to quantify interaction contributions .

Q. What theoretical frameworks are most appropriate for studying the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for Boc deprotection or ring-opening reactions. Conceptual frameworks like Molecular Orbital Theory explain nucleophilic attack at the carbamate carbonyl. Pair experimental kinetics (e.g., Arrhenius plots) with computational data to validate mechanisms .

Q. How should researchers approach the development of structure-activity relationship (SAR) models for this compound analogs in medicinal chemistry studies?

  • Data collection : Synthesize analogs with varied substituents (e.g., alkyl/aryl groups on the azepane ring).
  • Bioactivity assays : Measure IC₅₀ values against target enzymes (e.g., proteases) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Machine learning (e.g., Random Forest) identifies critical structural features. Cross-validate models with leave-one-out (LOO) techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.